7-bromo-2,3-dihydro-1H-inden-4-amine
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Overview
Description
7-bromo-2,3-dihydro-1H-inden-4-amine is a chemical compound that belongs to the class of indene derivatives It features a bromine atom at the 7th position and an amine group at the 4th position on the indene ring
Mechanism of Action
Target of Action
It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often resulting in changes in cellular processes . The specific interactions and changes would depend on the particular target and the context within the cell.
Biochemical Pathways
These could lead to downstream effects such as modulation of immune response, inhibition of viral replication, reduction of inflammation, and more .
Result of Action
Based on the known activities of indole derivatives, it can be inferred that the compound could potentially have a range of effects at the molecular and cellular levels, depending on its specific targets and mode of action .
Biochemical Analysis
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2,3-dihydro-1H-inden-4-amine typically involves the bromination of 2,3-dihydro-1H-indene followed by amination. One common method includes:
Bromination: The starting material, 2,3-dihydro-1H-indene, is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). This reaction introduces a bromine atom at the 7th position.
Amination: The brominated intermediate is then subjected to nucleophilic substitution with an amine source, such as ammonia (NH3) or an amine derivative, under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
7-bromo-2,3-dihydro-1H-inden-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or thiolate (RS-), under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like NaOH, KCN, or RSH in polar solvents such as water or alcohols.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted indene derivatives with various functional groups.
Scientific Research Applications
7-bromo-2,3-dihydro-1H-inden-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial agents.
Materials Science: The compound can be utilized in the development of novel materials, including polymers and organic semiconductors, due to its unique structural properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions, receptor binding, and cellular pathways.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules for various research purposes.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-indene: The parent compound without the bromine and amine groups.
7-bromo-2,3-dihydro-1H-indene: Similar structure but lacks the amine group.
4-amino-2,3-dihydro-1H-indene: Similar structure but lacks the bromine atom.
Uniqueness
7-bromo-2,3-dihydro-1H-inden-4-amine is unique due to the presence of both the bromine atom and the amine group, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications in synthesis and research, making it a valuable compound in various scientific fields.
Properties
CAS No. |
77812-12-5 |
---|---|
Molecular Formula |
C9H10BrN |
Molecular Weight |
212.09 g/mol |
IUPAC Name |
7-bromo-2,3-dihydro-1H-inden-4-amine |
InChI |
InChI=1S/C9H10BrN/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5H,1-3,11H2 |
InChI Key |
OLAPMNKCBVZWQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2C1)Br)N |
Purity |
95 |
Origin of Product |
United States |
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